molecular formula C13H9NO4 B12903596 1-(Furan-2-ylmethyl)-3,1-benzoxazine-2,4-dione CAS No. 57385-07-6

1-(Furan-2-ylmethyl)-3,1-benzoxazine-2,4-dione

Cat. No.: B12903596
CAS No.: 57385-07-6
M. Wt: 243.21 g/mol
InChI Key: FYLGUCCXJTVZTC-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that features both furan and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the reaction of furan derivatives with benzoxazine precursors. One common method involves the Mannich reaction, where furfurylamine reacts with benzaldehyde and a phenolic compound under acidic conditions to form the oxazine ring . The reaction is usually carried out in a solvent such as toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are often implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can undergo metabolic transformations, producing reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the combination of furan and oxazine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

57385-07-6

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C13H9NO4/c15-12-10-5-1-2-6-11(10)14(13(16)18-12)8-9-4-3-7-17-9/h1-7H,8H2

InChI Key

FYLGUCCXJTVZTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=O)N2CC3=CC=CO3

Origin of Product

United States

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